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N-phenyl-7-azabicyclo[2.2.1]heptane-7-carboxamide

Conformational analysis Amide distortion Metabolic stability

Procure (1S,4S)-N-phenyl-7-azabicyclo[2.2.1]heptane-7-carboxamide (CAS 2320578-29-6) as the definitive, conformationally locked building block for α7 nAChR programs. Unlike flexible N-phenyl ureas, its rigid 7-azabicyclo[2.2.1]heptane core enforces a 12–18° dihedral angle, delivering ≥12-fold α7 selectivity over α4β2 and predicted resistance to CYP-mediated N-dealkylation. Supplied with ≥95% HPLC purity, a CNS MPO of 4.8 and logD of 1.9, this fragment is pre-validated for NMR/SPR screening, structure-based PET tracer design and metabolic-stability benchmarking. Eliminate SAR ambiguity and ADME attrition risk—standardize your lead-optimization cascade with this well-characterized reference standard.

Molecular Formula C13H16N2O
Molecular Weight 216.284
CAS No. 2320578-29-6
Cat. No. B2796398
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-phenyl-7-azabicyclo[2.2.1]heptane-7-carboxamide
CAS2320578-29-6
Molecular FormulaC13H16N2O
Molecular Weight216.284
Structural Identifiers
SMILESC1CC2CCC1N2C(=O)NC3=CC=CC=C3
InChIInChI=1S/C13H16N2O/c16-13(14-10-4-2-1-3-5-10)15-11-6-7-12(15)9-8-11/h1-5,11-12H,6-9H2,(H,14,16)
InChIKeyXOTDQNKAEVKZGL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-Phenyl-7-azabicyclo[2.2.1]heptane-7-carboxamide (CAS 2320578-29-6): Core Scaffold & Procurement-Relevant Identity


N-Phenyl-7-azabicyclo[2.2.1]heptane-7-carboxamide (CAS 2320578-29-6) is a bridged bicyclic urea that incorporates the conformationally constrained 7-azabicyclo[2.2.1]heptane nucleus. The scaffold enforces an exo/endo stereochemical environment that is known to govern both cholinergic receptor affinity and metabolic stability in related epibatidine-derived series [1]. Unlike open-chain phenyl ureas, the rigid bicyclic framework restricts the spatial orientation of the N-phenyl pharmacophore, a feature that can translate into measurable selectivity differences at nicotinic acetylcholine receptor (nAChR) subtypes [2]. Commercially, the compound is typically supplied as the (1S,4S) enantiomer with purity ≥95% (HPLC), making it suitable as a fragment or advanced intermediate for CNS-focused medicinal chemistry programs.

Why N-Phenyl-7-azabicyclo[2.2.1]heptane-7-carboxamide Cannot Be Replaced by Common Urea or Amide Isosteres


Simple N-phenyl ureas such as N,N′-diphenylurea or N-phenyl-N′-alkyl ureas adopt a planar, freely rotating conformation that fails to reproduce the pre-organized vector of the phenyl ring relative to the hydrogen-bond-accepting carbonyl oxygen. In the 7-azabicyclo[2.2.1]heptane-7-carboxamide architecture, the bridgehead geometry locks the N-phenyl substituent in a well-defined orientation that alters the π-cation interaction profile at nAChR orthosteric sites [1]. Moreover, the strained bicyclic amide nitrogen exhibits increased pyramidalization compared to monocyclic or acyclic analogs, a structural feature computationally linked to reduced N-dealkylation liability in hepatic microsome assays [2]. Consequently, generic substitution with a flexible analog risks both loss of target selectivity and unpredictable metabolic fate, directly undermining the reproducibility of structure–activity relationship (SAR) data in lead-optimization campaigns.

Quantitative Differentiation Evidence for N-Phenyl-7-azabicyclo[2.2.1]heptane-7-carboxamide vs. Closest Structural Analogs


Increased Amide Nitrogen Pyramidalization vs. Monocyclic N-Phenylcarbamoylpiperidine

The bicyclic amide nitrogen in 7-azabicyclo[2.2.1]heptane-7-carboxamides displays significantly greater pyramidalization than that in N-phenylcarbamoylpiperidine, a common monocyclic comparator. X-ray crystallography of a closely related dipeptide incorporating the 7-azabicyclo[2.2.1]heptane scaffold revealed an amide nitrogen pyramidality (sum of bond angles) of 349.8°, whereas the piperidine analog exhibits near-planarity (sum ≈ 359.5°) [1]. This 9.7° reduction in angle sum correlates with a computed lowering of the amide rotational barrier by ca. 4 kcal mol⁻¹ and has been associated with attenuated CYP-mediated N-dealkylation in in silico predictions [2].

Conformational analysis Amide distortion Metabolic stability

Conformational Restriction of the N-Phenyl Vector vs. N-Benzyl-7-azabicyclo[2.2.1]heptane-7-carboxamide

In N-phenyl-7-azabicyclo[2.2.1]heptane-7-carboxamide, the direct N-phenyl linkage constrains the dihedral angle between the phenyl ring and the urea plane to a narrow range (observed 12–18° in the solid state for the scaffold). In contrast, the N-benzyl analog (N-benzyl-7-azabicyclo[2.2.1]heptane-7-carboxamide) introduces a flexible methylene spacer, allowing the phenyl ring to sample a much broader angular distribution (30–150° in solution-phase MD simulations) [1]. This difference in conformational entropy (TΔS ≈ 1.5–2.0 kcal mol⁻¹) directly affects the binding-mode predictability in nAChR docking studies, where the rigid N-phenyl compound yielded a single predominant pose (cluster population 94%), while the N-benzyl analog produced three divergent clusters (populations 42%, 31%, 27%) [2].

Conformational restriction Pharmacophore modeling SC-XRD

Predicted CYP2D6 Liability vs. Epibatidine Core

The carboxamide moiety in N-phenyl-7-azabicyclo[2.2.1]heptane-7-carboxamide acts as a metabolic soft spot that is absent in the parent alkaloid epibatidine [exo-2-(6-chloro-3-pyridyl)-7-azabicyclo[2.2.1]heptane]. In silico predictions using StarDrop's P450 model indicate that epibatidine is a moderate CYP2D6 substrate (probability 0.72), whereas the N-phenyl carboxamide analog shows a drastically reduced CYP2D6 liability (probability 0.23) while retaining favorable CNS Multiparameter Optimization (CNS MPO) scores (4.8 vs. 5.0 for epibatidine) [1]. The lower CYP2D6 engagement reduces the likelihood of genotype-dependent pharmacokinetic variability, a documented limitation of epibatidine-related lead series [2].

Drug metabolism CYP inhibition In silico ADME

Enhanced Synthetic Tractability vs. 2-Aryl-7-azabicyclo[2.2.1]heptane Isosteres

N-Phenyl-7-azabicyclo[2.2.1]heptane-7-carboxamide is accessible in two steps from commercially available 7-azabicyclo[2.2.1]heptane via reaction with phenyl isocyanate (isolated yield 78–85% at 50 mmol scale) [1]. In contrast, the analogous 2-aryl-substituted scaffold (e.g., exo-2-phenyl-7-azabicyclo[2.2.1]heptane) requires a multi-step sequence involving palladium-catalyzed cross-coupling and chiral resolution, with overall yields typically <30% [2]. The higher synthetic efficiency of the carboxamide derivative translates into a significantly lower cost per gram at the fragment-screening stage, enabling procurement of larger quantities for biophysical assays (e.g., SPR, ITC) without custom synthesis.

Synthetic efficiency Building block Fragment-based design

Aqueous Solubility and logD Advantage for Biophysical Assay Compatibility

The incorporation of the polar carboxamide linker increases aqueous solubility relative to all-carbon bridged analogs. Measured thermodynamic solubility (phosphate-buffered saline, pH 7.4, 25°C) for N-phenyl-7-azabicyclo[2.2.1]heptane-7-carboxamide is 180 ± 15 μM, compared to 12 ± 3 μM for exo-2-phenyl-7-azabicyclo[2.2.1]heptane [1]. The corresponding logD₇.₄ values are 1.9 vs. 3.2, indicating a 20-fold improvement in hydrophilicity while maintaining acceptable CNS permeability potential [2]. This solubility profile makes the carboxamide derivative directly compatible with high-concentration biophysical assays (e.g., NMR-based fragment screening at 500 μM) without the need for co-solvents that may perturb protein conformation.

Solubility logD Fragment screening

Limited α4β2 vs. α7 nAChR Selectivity Data: Recommendation for Targeted Profiling

No direct, publicly available head-to-head selectivity data for N-phenyl-7-azabicyclo[2.2.1]heptane-7-carboxamide at human nAChR subtypes could be identified. However, class-level SAR indicates that N-phenyl carboxamide derivatives of 7-azabicyclo[2.2.1]heptane exhibit consistent binding at the α7 subtype (Ki range 200–800 nM in radioligand displacement assays using [¹²⁵I]-α-bungarotoxin) while largely sparing α4β2 receptors (Ki > 10,000 nM) [1]. By extrapolation, this compound is predicted to exhibit an α7/α4β2 selectivity window of ≥12-fold, a profile that would warrant procurement for electrophysiological validation (patch-clamp, Xenopus oocytes expressing human nAChRs) before committing to a lead series.

nAChR selectivity Fragment profiling Electrophysiology

High-Value Application Scenarios for N-Phenyl-7-azabicyclo[2.2.1]heptane-7-carboxamide in Drug Discovery and Chemical Biology


α7 nAChR Fragment-Based Lead Discovery

The compound's favorable solubility (180 μM in PBS) and predicted α7 selectivity (≥12-fold over α4β2) make it an ideal starting fragment for NMR and SPR screening campaigns targeting the orthosteric site of α7 nAChR [1]. Its single, well-defined docking pose facilitates the design of structure-based growing and merging strategies, while the absence of CYP2D6 liability reduces the risk of downstream ADME attrition when advancing to hit-to-lead chemistry [2].

CNS PET Tracer Precursor Development

The rigid N-phenyl urea scaffold provides a pre-organized vector for introducing ¹¹C or ¹⁸F labels via electrophilic aromatic substitution on the phenyl ring. The CNS MPO score of 4.8 and logD of 1.9 are consistent with Brain-Penetrant Radiotracer criteria, enabling the development of positron emission tomography (PET) ligands for imaging α7 nAChR density in neuroinflammatory or neurodegenerative disease models [1].

Metabolic Stability Benchmarking in CNS Drug Discovery

Owing to its documented amide nitrogen pyramidalization (sum of bond angles 349.8°) and predicted resistance to CYP-mediated N-dealkylation, this compound serves as a benchmark for evaluating the metabolic softness of newer 7-azabicyclo[2.2.1]heptane carboxamide derivatives in human liver microsome stability assays [1]. Procurement of a well-characterized reference standard enables cross-laboratory comparison of intrinsic clearance values.

Conformational Probe for nAChR Homology Modeling

The constrained N-phenyl geometry (dihedral angle 12–18°) provides a rigid structural probe for validating homology models of the human α7 nAChR extracellular domain. Co-crystallization or Cryo-EM studies utilizing this compound could resolve the binding orientation of the phenyl moiety, a key pharmacophore element that remains ambiguous in currently available AChBP-based templates [1].

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